Albendazole sulfone

Description

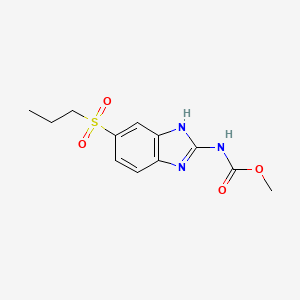

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226167 | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75184-71-3 | |

| Record name | Albendazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75184-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of Albendazole Sulfone in Anthelmintic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole is a cornerstone of anthelmintic therapy, valued for its broad-spectrum efficacy. It functions as a prodrug, rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, and subsequently to albendazole sulfone. While albendazole sulfoxide is well-established as the principal agent responsible for inhibiting parasite tubulin polymerization, the biological role of this compound has historically been considered inert. This technical guide challenges that view, presenting evidence that this compound possesses its own distinct and therapeutically relevant activities. This document details the pharmacokinetics of albendazole metabolites, elucidates the dual mechanism of action where the sulfone metabolite targets essential endosymbionts, summarizes quantitative efficacy data, and provides detailed experimental protocols for key assays in anthelmintic drug research.

Pharmacokinetics and Metabolism of Albendazole

Upon oral administration, albendazole (ABZ) undergoes extensive first-pass metabolism in the liver. It is rapidly oxidized into the pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO), which is responsible for the systemic anthelmintic effects.[1] This conversion is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[2] ABZ-SO is further oxidized to this compound (ABZ-SO2), a metabolite traditionally thought to be inactive.[1][3] Both ABZ-SO and ABZ-SO2 are the major metabolites detected in plasma.

The metabolic conversion of albendazole is a critical determinant of its therapeutic action and is visualized in the pathway below.

Data Presentation: Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for albendazole and its primary metabolites following a single 400 mg oral dose in humans.

| Compound | Tmax (Time to Peak Conc.) | Cmax (Peak Plasma Conc.) | t1/2 (Elimination Half-life) |

| Albendazole | ~2 hours | 12.5 - 26.5 ng/mL | ~1.5 hours |

| Albendazole Sulfoxide | ~4 hours | 288 - 380 ng/mL | ~7 - 8.5 hours |

| This compound | ~4 hours | 14 - 22 ng/mL | ~7 - 8 hours |

| (Data synthesized from multiple pharmacokinetic studies) |

Mechanism of Action: A Dual-Targeting Paradigm

The anthelmintic effect of albendazole therapy is not solely attributable to its sulfoxide metabolite. Emerging research reveals a dual-targeting mechanism where both the sulfoxide and sulfone metabolites contribute to the overall therapeutic outcome through distinct pathways.

Primary Mechanism: Tubulin Inhibition by Albendazole Sulfoxide

The canonical mechanism of action for benzimidazoles is the disruption of microtubule formation in the parasite.[4] Albendazole sulfoxide, the systemically active form, binds with high affinity to the colchicine-sensitive site of helminth β-tubulin.[1] This binding action inhibits the polymerization of tubulin dimers into microtubules.[5] The consequent loss of cytoplasmic microtubules has catastrophic effects on the parasite, including:

-

Impaired glucose uptake by intestinal cells, leading to glycogen depletion and energy starvation.[4]

-

Disruption of intracellular transport processes.

-

Inhibition of cell division and egg production.[6]

This ultimately results in the immobilization and death of the parasite.

The Emergent Role of this compound: Targeting Wolbachia

While long considered an inactive byproduct, this compound has a significant and distinct biological role, particularly in the treatment of filarial nematodes such as Brugia malayi (a causative agent of lymphatic filariasis). These parasites depend on endosymbiotic Wolbachia bacteria for their survival, development, and fecundity.[7]

Groundbreaking research has demonstrated that This compound directly targets and disrupts the proliferation of Wolbachia .[8][9] This activity is independent of microtubule effects.[9] The mechanism involves the inhibition of bacterial cell division, leading to an elongated phenotype characteristic of defects in binary fission.[8] This strongly suggests that the efficacy of albendazole in filarial diseases is due to a powerful dual-pronged attack:

-

Albendazole Sulfoxide targets the nematode's microtubules.

-

This compound targets the nematode's essential Wolbachia symbionts.

Furthermore, studies on Echinococcus multilocularis have shown that this compound induces similar detrimental effects on parasite ultrastructure as the sulfoxide metabolite, indicating it may also possess direct, albeit less characterized, anthelmintic activity against certain helminths.[3]

Quantitative Efficacy of Albendazole Therapy

The clinical efficacy of albendazole, driven by its metabolites, varies by helminth species. The following table summarizes cure rates (CR) and egg reduction rates (ERR) from clinical studies using standard single-dose albendazole regimens.

| Helminth Species | Cure Rate (CR %) | Egg Reduction Rate (ERR %) | Primary Metabolite Activity |

| Ascaris lumbricoides (Roundworm) | 95% - 100% | >97% | High (Sulfoxide) |

| Hookworm (Ancylostoma duodenale & Necator americanus) | 78% - 96% | 82% - 98% | High (Sulfoxide) |

| Trichuris trichiura (Whipworm) | 38% - 65% | 23% - 64% | Moderate (Sulfoxide) |

| Filarial Nematodes (Wuchereria bancrofti) | N/A (Macrofilaricidal) | N/A (Microfilarial suppression) | High (Sulfoxide + Sulfone) |

| (Data represent a range of findings from multiple efficacy studies. Efficacy against filaria is complex, involving sterilization and slow killing of adult worms.) |

Key Experimental Protocols

Protocol: Quantification of Albendazole Metabolites by LC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of albendazole sulfoxide and sulfone in plasma.

-

Principle: High-performance liquid chromatography (HPLC) separates the metabolites from plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification based on mass-to-charge ratios.

-

Workflow Diagram:

Figure 3: Experimental workflow for metabolite quantification. -

Methodology:

-

Sample Preparation: To 100 µL of human plasma, add deuterated internal standards for albendazole sulfoxide and sulfone.

-

Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol with 1% formic acid).[10]

-

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 150 µL of the mobile phase.[10]

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[10][11]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown samples by comparing peak area ratios of the analyte to the internal standard.

-

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of tubulin heterodimers into microtubules.

-

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) in a spectrophotometer. Inhibitors will reduce the rate and extent of this increase, while stabilizers will enhance it.[12][13]

-

Reagents & Materials:

-

Purified tubulin (e.g., >99% pure bovine brain tubulin)

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP) solution

-

Test compounds (this compound) and controls (Nocodazole as inhibitor, Paclitaxel as stabilizer)

-

Temperature-controlled 96-well plate spectrophotometer

-

-

Methodology:

-

Preparation: On ice, prepare a tubulin solution (e.g., final concentration of 50-60 µM) in Polymerization Buffer containing 1 mM GTP.[13]

-

Reaction Setup: In a 96-well plate, add the test compound (e.g., this compound at various concentrations) or control compound to designated wells. Add the tubulin/GTP mixture to all wells. The final reaction volume is typically 70-100 µL.

-

Initiation & Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Collection: Measure the absorbance (optical density) at 340 or 350 nm every 30-60 seconds for 60-90 minutes.[14]

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of samples treated with this compound to the negative control (vehicle) and positive control (nocodazole). Calculate the percent inhibition relative to the control reaction.

-

Conclusion

The biological role of this compound in anthelmintic therapy is more complex and significant than previously understood. While albendazole sulfoxide remains the primary driver of microtubule disruption in most helminths, this compound is not an inert metabolite. It functions as a potent agent against the endosymbiotic bacteria Wolbachia, which are critical for the viability of filarial nematodes. This dual-targeting mechanism, where different metabolites attack both the parasite and its essential symbiont, contributes to the unique efficacy of albendazole against these complex infections. Furthermore, evidence of its direct activity against cestodes like Echinococcus multilocularis warrants a re-evaluation of its potential across a broader range of helminths. Future research should focus on further elucidating the specific molecular targets of this compound and exploring its synergistic potential when combined with other anthelmintic agents. This deeper understanding will be invaluable for optimizing existing therapeutic strategies and guiding the development of next-generation anthelmintic drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacies of Albendazole Sulfoxide and this compound against In Vitro-Cultivated Echinococcus multilocularis Metacestodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 5. ijraset.com [ijraset.com]

- 6. Albendazole, a new high-efficiency broad-spectrum anthelmintic drug_Chemicalbook [chemicalbook.com]

- 7. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-Based Screen Reveals that the Albendazole Metabolite, this compound, Targets Wolbachia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cell-based screen reveals that the albendazole metabolite, this compound, targets Wolbachia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]

- 11. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Albendazole Sulfone (CAS: 75184-71-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole sulfone (CAS: 75184-71-3), with the chemical name methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate, is the terminal, major inactive metabolite of the broad-spectrum anthelmintic drug, albendazole.[1] Following oral administration, albendazole is rapidly metabolized in the liver, first to its active sulfoxide form, and subsequently to the sulfone.[2][3] While long considered pharmacologically inert, recent in vitro studies have demonstrated its potential biological activity against specific pathogens, including microsporidia and the protoscolices of Echinococcus cysts.[4][5] This guide provides an in-depth review of this compound, consolidating its physicochemical properties, synthesis, metabolic pathway, mechanism of action, biological activity, and analytical methodologies to serve as a critical resource for the scientific community.

Physicochemical Properties

This compound is a benzimidazole derivative characterized as a stable, solid compound. Its key physicochemical properties are summarized in Table 1, compiled from various chemical and safety data sources. Understanding these properties is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 75184-71-3 | [1][4] |

| Molecular Formula | C₁₂H₁₅N₃O₄S | [4][6] |

| Molecular Weight | 297.33 g/mol | [1] |

| IUPAC Name | methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [6] |

| Synonyms | ABZ-SO₂, ABZ-SOO | [4] |

| Appearance | White to brown or yellow solid | [7][8] |

| Melting Point | 290-292°C | [7] |

| Solubility | Soluble in DMSO and methanol | [4][7] |

| pKa (Predicted) | 10.11 ± 0.10 | [7] |

| UV λmax | 223 nm | [4] |

| Storage Temperature | -20°C or 2-8°C | [1][7] |

Synthesis and Manufacturing

This compound is primarily synthesized via the chemical oxidation of its parent compound, albendazole, or its intermediate metabolite, albendazole sulfoxide. The process involves the oxidation of the sulfide group to a sulfone group.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Albendazole

The following protocol is adapted from a described chemical synthesis method.[9]

-

Dissolution: In a suitable reaction vessel (e.g., a 250mL four-neck flask), add 13.25 g of albendazole to 70 mL of glacial acetic acid.

-

Cooling & Stirring: Stir the mixture at a controlled temperature of 15°C until the albendazole is completely dissolved.

-

Oxidation: Slowly add 5.1 mL of 30% hydrogen peroxide (H₂O₂) dropwise into the solution using a dropping funnel, maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction to proceed with continuous stirring for approximately 5 hours.

-

Isolation: Upon completion, the crude product can be isolated via filtration.

-

Purification: The crude solid is then reprocessed, typically through recrystallization from a suitable solvent, to yield high-purity this compound (>99.5%).[9]

Metabolism and Pharmacokinetics

Albendazole itself is poorly detected in plasma after oral administration as it undergoes rapid and extensive first-pass metabolism in the liver.[2][10] The metabolic cascade is a two-step oxidation process.

-

Step 1 (Activation): Albendazole is first oxidized to albendazole sulfoxide (ABZ-SO). This is the primary active metabolite responsible for the systemic anthelmintic effects of the drug.[3][10] This reaction is catalyzed by cytochrome P450 enzymes (CYP3A4, CYP1A2) and flavin-containing monooxygenases (FMO).[11]

-

Step 2 (Inactivation): The active albendazole sulfoxide is further oxidized to the pharmacologically less active or inactive this compound (ABZ-SO₂).[2][11] This step is also mediated by CYP enzymes.[11]

Metabolic Pathway

Caption: Metabolic pathway of Albendazole in the liver.

Pharmacokinetic Parameters

Pharmacokinetic studies have primarily focused on the active sulfoxide metabolite. However, data for this compound has been captured in comprehensive analyses.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Matrix | Value | Reference |

| Tmax (Time to Peak Concentration) | Plasma / Blood | ~4 hours | [12] |

| t½ (Elimination Half-life) | Plasma / Blood | ~7-8 hours | [12] |

| Cmax (Peak Concentration) | Plasma / Blood | ~14 ng/mL | [12] |

| Cmax (Peak Concentration) | Dried-Blood Spots | ~22 ng/mL | [12] |

| Linear Quantification Range | Plasma (LC-MS/MS) | 0.5 - 500 ng/mL | [13] |

Mechanism of Action

The primary anthelmintic action of albendazole therapy is attributed to the albendazole sulfoxide metabolite, which binds to the β-tubulin of parasitic cells, inhibiting microtubule polymerization.[2][14] This disrupts crucial cellular functions like glucose uptake, leading to energy depletion and parasite death.[2]

While this compound is largely considered an inactive metabolite, several in vitro studies have revealed specific biological activities.

-

Anti-Microsporidial Activity: this compound has demonstrated potent activity against Encephalitozoon species, inhibiting spore formation. It was found to be significantly more effective than both albendazole and albendazole sulfoxide against these organisms.[4][15]

-

Scolicidal Activity: In an in vitro study, a 50 µg/mL solution of this compound was 97.3% effective in killing Echinococcus granulosus (hydatid cyst) protoscolices within 5 minutes.[5]

-

Antibacterial Effects: Research suggests albendazole and its metabolites may exhibit antibacterial effects, possibly by targeting the FtsZ protein, and can inhibit the division of Wolbachia and Mycobacterium tuberculosis.[14]

Known Biological Targets

References

- 1. This compound CAS No. 75184-71-3 Sigma-Aldrich [sigmaaldrich.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Use of albendazole sulfoxide, this compound, and combined solutions as scolicidal agents on hydatid cysts (in vitro study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 75184-71-3 [m.chemicalbook.com]

- 8. This compound | 75184-71-3 [chemicalbook.com]

- 9. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 10. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and this compound Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Albendazole - Wikipedia [en.wikipedia.org]

- 15. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to Albendazole Biotransformation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation pathways of albendazole, a broad-spectrum anthelmintic agent. The document details the metabolic fate of albendazole, the principal enzymes involved, and the pharmacokinetic profiles of its key metabolites. It is designed to serve as a core resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a benzimidazole carbamate that undergoes extensive and rapid first-pass metabolism, primarily in the liver.[1] The parent drug is virtually undetectable in plasma following oral administration.[1] Its therapeutic efficacy is largely attributed to its primary, pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO).[2][3] This active metabolite is subsequently converted to the inactive albendazole sulfone (ABZ-SO2).[2][4] A secondary metabolic pathway involves hydroxylation, leading to the formation of hydroxyalbendazole.[5] The biotransformation of albendazole is a complex process mediated by both the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[6][7][8]

Core Biotransformation Pathways

The metabolic conversion of albendazole occurs via two primary pathways: sulfoxidation and hydroxylation.

Sulfoxidation Pathway

The major metabolic route for albendazole is sulfoxidation.

-

Step 1: Formation of Albendazole Sulfoxide (Active Metabolite) Albendazole is rapidly oxidized to albendazole sulfoxide (ABZ-SO). This reaction is catalyzed by multiple enzymes, including CYP3A4, CYP1A2, and FMOs.[8][9][10] Notably, CYP2J2 has also been identified as a significant contributor to this conversion.[5][9] ABZ-SO is the main active component responsible for the anthelmintic effect of the drug.[6]

-

Step 2: Formation of this compound (Inactive Metabolite) The active albendazole sulfoxide is further oxidized to the inactive metabolite, this compound (ABZ-SO2).[2][4] This step is also mediated by the CYP enzyme system.[8]

Hydroxylation Pathway

A secondary, less prominent metabolic pathway involves the hydroxylation of the albendazole molecule.

-

Formation of Hydroxyalbendazole CYP2J2 and CYP2C19 are the primary enzymes responsible for the hydroxylation of albendazole, leading to the formation of hydroxyalbendazole.[5]

The following diagram illustrates the core biotransformation pathways of albendazole.

Quantitative Data on Albendazole and its Metabolites

The following tables summarize the pharmacokinetic parameters of albendazole and its primary metabolites in humans.

Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolites in Healthy Human Volunteers after a Single Oral Dose.

| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 | - | [5] |

| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 | - | [5] |

| This compound | 14 - 22 | ~4 | 7 - 8 | - | [5] |

Data presented as ranges or approximate values as reported in the cited literature.

Table 2: Serum Pharmacokinetic Parameters for Albendazole Sulphoxide (ABZSO) in Human Volunteers after a Single 400 mg Oral Dose.

| Parameter | Mean ± SD |

| Cmax (μg/mL) | 1.20 ± 0.44 |

| Tmax (h) | 4.75 |

| T½el (h) | - |

| AUC(0-LOQ) (μg·h/mL) | 21.4 ± 1.19 |

| AUC(0-∞) (μg·h/mL) | - |

| MRT (h) | - |

Adapted from Ceballos et al. (2018).[9] T½el (Elimination half-life) and other parameters were not determined in this summary.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of albendazole biotransformation.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of albendazole in vitro using human liver microsomes.

Objective: To determine the metabolites of albendazole formed by human liver microsomal enzymes and to identify the specific enzymes involved.

Materials:

-

Human liver microsomes (commercially available)

-

Albendazole

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Specific CYP and FMO inhibitors (for reaction phenotyping)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and albendazole at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the metabolites formed.

-

Reaction Phenotyping (Optional): To identify the specific enzymes involved, repeat the incubation in the presence of selective chemical inhibitors for different CYP and FMO isoforms. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor suggests the involvement of that enzyme.

The following diagram illustrates the experimental workflow for in vitro metabolism studies.

HPLC Method for Quantification of Albendazole and Metabolites in Plasma

This protocol provides a step-by-step guide for the simultaneous determination of albendazole, albendazole sulfoxide, and this compound in plasma using High-Performance Liquid Chromatography (HPLC).[6][11][12]

Objective: To quantify the concentrations of albendazole and its major metabolites in plasma samples.

Materials and Equipment:

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Plasma samples

-

Albendazole, albendazole sulfoxide, and this compound analytical standards

-

Internal standard (e.g., oxibendazole or mebendazole)[11][13]

-

Acetonitrile, methanol, and ammonium acetate buffer (mobile phase components)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents

-

Vortex mixer, centrifuge, and sample evaporator

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of albendazole, its metabolites, and the internal standard in a suitable solvent (e.g., methanol). From these stock solutions, prepare calibration standards and QC samples by spiking known amounts into blank plasma.

-

Sample Pre-treatment (Extraction):

-

Solid-Phase Extraction (SPE): [11]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample (to which the internal standard has been added).

-

Wash the cartridge with a weak organic solvent (e.g., 15% methanol) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., 90% methanol).

-

-

Liquid-Liquid Extraction (LLE):

-

To the plasma sample containing the internal standard, add an immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).[14]

-

Vortex to mix thoroughly and then centrifuge to separate the layers.

-

Collect the organic layer.

-

-

-

Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate), often run in a gradient or isocratic mode.[11]

-

Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[11]

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25°C).

-

Detection Wavelength: Monitor the eluent at a wavelength where all analytes have good absorbance, typically around 290-295 nm.[6][11]

-

-

Injection and Data Acquisition: Inject the reconstituted sample onto the HPLC system and record the chromatogram.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentrations of the analytes in the unknown samples.

Logical Relationships in Albendazole Biotransformation and Analysis

The study of albendazole biotransformation involves a series of interconnected steps, from understanding the fundamental metabolic reactions to applying this knowledge in a clinical setting. The following diagram illustrates the logical flow and relationships between different aspects of this research area.

This guide provides a foundational understanding of the biotransformation of albendazole. For more specific applications and advanced research, consulting the primary literature is recommended. The provided protocols serve as a starting point and may require optimization based on specific laboratory conditions and research objectives.

References

- 1. Study of the in vitro bioactivation of albendazole in human liver microsomes and hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. admescope.com [admescope.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and this compound Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dot | Graphviz [graphviz.org]

- 9. Assessment of serum pharmacokinetics and urinary excretion of albendazole and its metabolites in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]

- 13. [Pharmacokinetics of albendazole and its metabolites in human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note and Protocol: Quantification of Albendazole Sulfone in Plasma using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic infections in both humans and animals. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. The quantification of this compound in plasma is crucial for pharmacokinetic and metabolism studies, providing insights into the drug's disposition and elimination. This document provides a detailed protocol for the quantification of this compound in plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Albendazole and its primary metabolites, albendazole sulfoxide and this compound, are the key analytes in pharmacokinetic studies. Due to its rapid metabolism, the parent drug, albendazole, is often found in very low concentrations or is undetectable in plasma.[1][2] Albendazole sulfoxide is the major active metabolite, while this compound is an inactive end-product of metabolism.[1] Monitoring the levels of these metabolites provides a comprehensive understanding of the drug's behavior in the body.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in plasma.

Materials and Reagents

-

Chemicals and Solvents:

-

This compound (analytical standard)

-

Albendazole Sulfoxide (analytical standard)

-

Albendazole (analytical standard)

-

Internal Standard (IS) (e.g., Oxfendazole, Mebendazole, or Oxibendazole)[3][4][5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Ammonium Acetate

-

Ammonium Phosphate

-

Perchloric Acid

-

Dichloromethane

-

Formic Acid

-

Triethylamine

-

-

Instrumentation:

-

Other Materials:

-

Volumetric flasks and pipettes

-

Centrifuge tubes

-

Syringe filters (0.45 µm)

-

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Standard Solutions

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol or mobile phase to create a range of working standard solutions for the calibration curve and quality control (QC) samples.

2.2.2. Plasma Sample Preparation

Several methods can be employed for the extraction of this compound from plasma, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PP) [4][7]

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution.

-

Add 45 µL of 8.25% perchloric acid to precipitate plasma proteins.[4][7]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Collect the supernatant and inject a portion into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE) [8]

-

To 500 µL of plasma in a centrifuge tube, add the internal standard.

-

Add a suitable extraction solvent such as dichloromethane.[8]

-

Vortex for 2-5 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.

Protocol 3: Solid-Phase Extraction (SPE) [3][9]

-

Condition a C18 SPE cartridge with methanol followed by water.[3]

-

Load the plasma sample (to which the internal standard has been added) onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove interferences.[3]

-

Elute the analyte and internal standard with a high-organic solvent mixture (e.g., 90% methanol).[3]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

HPLC Method

The following are examples of chromatographic conditions that can be adapted for the quantification of this compound.

Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Waters µBondapak Phenyl (3.9 x 300 mm)[3] | Reversed-phase C18 (250 x 4.6 mm, 5 µm)[6][10] | Phenomenex C18 Luna (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | 1.25% triethylamine in water-methanol-acetonitrile (72:15:13, v/v/v), pH 3.1[3] | Acetonitrile / 0.025M Ammonium Phosphate Buffer (pH 5)[6][10] | Acetonitrile: Methanol: 20mM Phosphate Buffer (20:25:55, v/v/v), pH 6.9[4] |

| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min[6][10] | 1.0 mL/min[4] |

| Detection (UV) | 295 nm[3] | 295 nm[6][10] | 290 nm[4] |

| Injection Volume | 20-100 µL | 20 µL | 20 µL |

| Run Time | ~30 min[3] | <18 min[6][10] | ~10 min |

Method Validation

A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.99 | 0.998 - 0.999[6] |

| Linearity Range | Dependent on expected concentrations | 20 - 300 ng/mL[3], 0.01 - 2 µg/mL[6], 0.05 - 80 µg/mL[4] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.01 µg/mL[6], 0.05 µg/mL[4], 5.0 ng/mL[8] |

| Precision (%RSD) | < 15% (< 20% at LOQ) | Intra-day: 2.3 - 3.9%[3], 3.39%[6] |

| Accuracy (%RE) | Within ±15% (±20% at LOQ) | Recovery: 81.66%[6], >85%[8] |

| Selectivity | No interfering peaks at the retention times of the analyte and IS | Method should be selective for this compound and IS |

| Stability | Analyte stable under various storage and handling conditions | Assessed through freeze-thaw, short-term, and long-term stability studies |

Data Presentation

Chromatographic Parameters

| Compound | Retention Time (min) - Method 1[3] | Retention Time (min) - Method 3[4] |

| Albendazole Sulfoxide | 7.9 | 5.5 |

| This compound | 13.4 | 7.0 |

| Albendazole | 24.4 | 3.7 |

| Oxibendazole (IS) | 11.3 | - |

| Oxfendazole (IS) | - | 8.2 |

Method Validation Summary

| Method Reference | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) |

| [3] | 20 - 300 | 20 | 2.3 - 3.9 | - |

| [6][10] | 10 - 2000 | 10 | 3.39 | 81.66 |

| [4] | 50 - 80,000 | 50 | < 15 | - |

| [8] | 0.5 - 250 | 0.5 | < 15 | > 85 |

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]

- 5. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Simultaneous liquid chromatography-tandem mass spectrometric determination of albendazole sulfoxide and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solid-Phase Extraction of Albendazole Sulfone for Enhanced Bioanalysis

Application Note and Protocol

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic infections in both humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. Accurate quantification of these metabolites, particularly this compound, in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of this compound from complex biological samples prior to analytical determination by techniques like high-performance liquid chromatography (HPLC). This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma using Oasis HLB cartridges, a hydrophilic-lipophilic balanced polymer sorbent.

Analytical Method Overview

This method is designed for the selective extraction of albendazole and its primary metabolites, including this compound, from plasma samples. The Oasis HLB SPE cartridge is employed to effectively remove endogenous interferences and concentrate the analyte of interest. The subsequent analysis is typically performed using HPLC with UV or mass spectrometric detection. A validation study has demonstrated this method to be sensitive, accurate, and precise for the simultaneous determination of albendazole, albendazole sulfoxide, and this compound in cattle plasma[1][2].

Quantitative Data Summary

The following table summarizes the performance characteristics of an HPLC method coupled with this solid-phase extraction protocol for the analysis of this compound in plasma[1][2][3].

| Parameter | This compound | Albendazole | Albendazole Sulfoxide |

| Linearity Range (µg/mL) | 0.025 - 2.0 | 0.025 - 2.0 | 0.025 - 2.0 |

| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.025 | 0.025 | 0.025 |

| Mean Between-Run Accuracy (%) at LLOQ | 107.4 | 91.5 | 100.0 |

| Mean Between-Run Accuracy (%) at Low QC | 98.1 | 107.5 | 106.1 |

| Mean Between-Run Accuracy (%) at Medium QC | 99.5 | 99.0 | 100.7 |

| Mean Between-Run Accuracy (%) at High QC | 99.4 | 101.1 | 100.4 |

| Between-Run Precision (% CV) at LLOQ | 10.7 | 14.5 | 15.1 |

| Between-Run Precision (% CV) at Low QC | 6.8 | 8.2 | 7.5 |

| Between-Run Precision (% CV) at Medium QC | 4.3 | 1.2 | 2.1 |

| Between-Run Precision (% CV) at High QC | 2.1 | 1.5 | 0.8 |

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: Oasis HLB 3 cc, 60 mg (Waters Corporation, Milford, MA, USA)

-

Methanol (HPLC Grade)

-

Ultrapure Water

-

Plasma Samples

-

Nitrogen Gas Supply

-

Vortex Mixer

-

Centrifuge

-

Evaporation System

Sample Preparation

-

Thaw frozen plasma samples completely at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

If necessary, centrifuge the samples to pellet any particulate matter.

Solid-Phase Extraction Protocol

A detailed workflow for the solid-phase extraction of this compound from plasma is provided below. This protocol is based on a validated method for the analysis of albendazole and its metabolites[1][2].

-

Conditioning: Condition the Oasis HLB cartridges with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridges with 1 mL of ultrapure water.

-

Loading: Load 1 mL of the plasma sample onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge with a stream of air or nitrogen for 5 minutes to remove residual water.

-

Elution: Elute the analytes (including this compound) from the cartridge with 2 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase used for the subsequent HPLC analysis (e.g., 0.25 mL).

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC system for analysis.

Visualized Experimental Workflow

Caption: Solid-Phase Extraction Workflow for this compound.

Discussion

The presented solid-phase extraction protocol using Oasis HLB cartridges provides a reliable and efficient method for the extraction of this compound from plasma. The hydrophilic-lipophilic balanced nature of the sorbent ensures effective retention of the moderately polar this compound, while the washing step removes potential interferences, leading to cleaner extracts and improved analytical sensitivity. The quantitative data demonstrates that the method is accurate and precise over a relevant concentration range, making it suitable for regulated bioanalysis. For different biological matrices or analytical endpoints, minor modifications to the wash and elution solvents may be necessary to optimize recovery and selectivity. It is always recommended to perform a thorough method validation for the specific application.

References

Application Note: Utilizing Cell Culture Models to Investigate the Cytotoxicity of Albendazole Sulfone

Audience: Researchers, scientists, and drug development professionals.

Introduction Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent that has garnered significant interest for its potential anti-neoplastic properties.[1][2] Following oral administration, albendazole is rapidly metabolized in the liver, primarily into albendazole sulfoxide (ABZ-SO), its main active metabolite, and subsequently into the pharmacologically inactive albendazole sulfone (ABZ-SO2).[3][4] Understanding the cytotoxic profile of these metabolites is crucial for evaluating the therapeutic potential and safety of albendazole. In vitro cell culture models provide a controlled environment to dissect the specific cytotoxic effects of the parent drug versus its metabolites. This application note details the cell models and protocols used to assess the cytotoxicity of this compound, demonstrating that its formation represents a detoxification pathway.[3][5]

Choosing an Appropriate Cell Culture Model The selection of a cell line is critical and depends on the experimental goals. Key models include:

-

Metabolically Competent Cell Lines: Human hepatoma cell lines like HepG2 and rat hepatoma lines such as FaO are valuable as they retain some metabolic activity, allowing for the study of albendazole's conversion to its sulfoxide and sulfone metabolites in situ.[3][5] Primary hepatocytes exhibit the highest metabolic activity but have a limited lifespan.[3][6]

-

Non-Metabolizing Cell Lines: Fibroblast cell lines like the murine Balb/c 3T3 do not significantly metabolize albendazole.[3][5] These cells are ideal for directly comparing the cytotoxicity of ABZ, ABZ-SO, and ABZ-SO2 without the confounding variable of metabolic interconversion.

-

Cancer Cell Lines: A wide array of cancer cell lines can be used to evaluate anti-tumor activity. Examples include human colorectal adenocarcinoma HT-29 , gastric cancer lines (SGC-7901, MKN-45 ), and head and neck squamous cell carcinoma (HNSCC ) lines.[2][7][8] These models have been instrumental in showing that ABZ and ABZ-SO induce cell cycle arrest and apoptosis, while ABZ-SO2 is largely inactive.[7]

Data Presentation: Comparative Cytotoxicity

| Compound | Cell Line | Assay | Metric (Concentration) | Result | Citation |

| Albendazole (ABZ) | HT-29 | Growth Inhibition | IC₅₀ | 0.12 µM | [7] |

| Albendazole Sulfoxide (ABZ-SO) | HT-29 | Growth Inhibition | IC₅₀ | 2.35 µM | [7] |

| This compound (ABZ-SO2) | HT-29 | Growth Inhibition | IC₅₀ | Completely Inactive | [7] |

| Albendazole (ABZ) | Balb/c 3T3 | MTT | EC₅₀ (72h) | 0.2 ±0.1 µg/mL | [3][5] |

| Albendazole (ABZ) | FaO (rat hepatoma) | MTT | EC₅₀ (72h) | 1.0 ±0.4 µg/mL | [3][5] |

| Albendazole (ABZ) | HepG2 | MTT | EC₅₀ (72h) | 6.4 ±0.1 µg/mL | [3][5] |

Experimental Protocols & Methodologies

Protocol 1: General Cell Culture and Treatment

This protocol provides a basic framework for culturing and treating adherent cells with albendazole and its metabolites.

Materials:

-

Selected cell line (e.g., HT-29, HepG2, Balb/c 3T3)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Albendazole (ABZ), Albendazole Sulfoxide (ABZ-SO), this compound (ABZ-SO2)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well and 6-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Detach cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and count using a hemocytometer. Seed cells into plates at a predetermined density (e.g., 1 x 10⁴ cells/well for a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

-

Stock Solution Preparation: Prepare 10 mM stock solutions of ABZ, ABZ-SO, and ABZ-SO2 in DMSO. Store at -80°C, protected from light.[8][10]

-

Treatment: Prepare working solutions by diluting the stock solutions in complete culture medium to the desired final concentrations (e.g., 0.05 to 100 µg/mL).[3] Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with 0.1-0.25% DMSO).[9][10]

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole [mdpi.com]

- 10. In Vitro Effects of Albendazole Sulfoxide and Praziquantel against Taenia solium and Taenia crassiceps Cysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Albendazole Sulfone in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of albendazole sulfone, the main inactive metabolite of the anthelmintic drug albendazole, in drug metabolism and safety studies. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in assessing the metabolic profile and drug-drug interaction potential of albendazole and its metabolites.

Application Notes

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a broad-spectrum anthelmintic agent that undergoes extensive first-pass metabolism in the liver. It is rapidly converted to its pharmacologically active primary metabolite, albendazole sulfoxide (ABZSO).[1][2][3] This active moiety is further oxidized to the inactive metabolite, this compound (ABZSO2).[2][4] The initial sulfoxidation of albendazole is primarily mediated by Cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP1A2, as well as Flavin-Containing Monooxygenases (FMO).[4][5] The subsequent oxidation of the active albendazole sulfoxide to the inactive this compound is also catalyzed by CYP enzymes.[4] Due to this metabolic cascade, understanding the formation and disposition of this compound is critical for a complete characterization of the drug's pharmacokinetics and for evaluating its potential for drug-drug interactions (DDIs).

Role of this compound in Pharmacokinetic (PK) Studies

In human pharmacokinetic studies, this compound is a key analyte measured alongside the parent drug and the active sulfoxide metabolite.[6] Following oral administration of albendazole, the sulfone metabolite is readily detected in plasma, typically reaching maximum concentrations about 4 hours post-dose.[6][7] Characterizing the plasma concentration-time profile of this compound provides crucial information on the extent of metabolism of the active sulfoxide metabolite, thereby offering insights into its elimination pathway and overall exposure.

Role of this compound in Drug-Drug Interaction (DDI) Studies

A critical aspect of drug development is assessing the potential of a new drug and its major metabolites to act as perpetrators of DDIs by inhibiting or inducing drug-metabolizing enzymes. In vitro studies have demonstrated that while albendazole and its active metabolite, albendazole sulfoxide, can inhibit certain CYP450 enzymes, this compound exhibits little to no inhibitory activity.[8] Similarly, in vivo studies in rats have shown that albendazole and albendazole sulfoxide can induce CYP1A enzymes, whereas this compound does not share this property.[9] This suggests that this compound has a low potential to cause clinically significant DDIs by modulating CYP450 enzyme activity. However, its formation can be affected by co-administered drugs that inhibit or induce the CYPs responsible for its production from albendazole sulfoxide.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the mean pharmacokinetic parameters of albendazole, albendazole sulfoxide, and this compound in hookworm-infected adolescents after a single 400 mg oral dose.

| Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) |

| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 |

| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 |

| This compound | 14 - 22 | ~4 | 7 - 8 |

| (Data sourced from studies in hookworm-infected adolescents).[6][7] |

In Vitro CYP450 Inhibition

The table below presents the 50% inhibitory concentrations (IC50) of albendazole and its metabolites against various CYP450 isoforms.

| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |

| Albendazole | 8.0 | >100 | >100 | >100 | >100 |

| Albendazole Sulfoxide | 14.9 | >100 | >100 | >100 | >100 |

| This compound | Not Inhibitory | Not Inhibitory | Not Inhibitory | Not Inhibitory | Not Inhibitory |

| (Data from in vitro studies with human recombinant CYP450 enzymes).[8][10][11] |

In Vivo CYP450 Induction in Rats

This table summarizes the effects of albendazole and its metabolites on the activity of hepatic CYP450 enzymes in rats following intraperitoneal administration.

| Treatment | CYP1A1 (EROD) Activity | CYP1A2 (MROD) Activity | CYP2B1 (PROD) Activity | CYP3A (END) Activity |

| Albendazole (50 mg/kg) | 65-fold increase | 6-fold increase | 4-fold increase | No change |

| Albendazole Sulfoxide (15 mg/kg) | Similar induction to Albendazole | Similar induction to Albendazole | Not Specified | Not Specified |

| This compound (15 mg/kg) | No induction observed | No induction observed | No induction observed | No induction observed |

| (Data from an in vivo study in rats. EROD: Ethoxyresorufin-O-deethylase; MROD: Methoxyresorufin-O-demethylase; PROD: Penthoxyresorufin-O-dealkylase; END: Erythromycin-N-demethylase).[9] |

Visualizations

Caption: Metabolic pathway of Albendazole.

Caption: Workflow for an In Vitro CYP Inhibition Assay.

Caption: DDI potential of Albendazole and its metabolites.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

Objective: To determine the IC50 values of albendazole, albendazole sulfoxide, and this compound for major human CYP450 enzymes using pooled human liver microsomes (HLM).

Materials:

-

Pooled HLM (e.g., from 50 donors)

-

Test compounds: Albendazole, Albendazole Sulfoxide, this compound

-

CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

96-well plates

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare stock solutions of test compounds and probe substrates in a suitable solvent (e.g., DMSO). Serially dilute the test compounds to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing HLM (final protein concentration ~0.2-0.5 mg/mL), potassium phosphate buffer, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor for each CYP isoform.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Add the CYP-specific probe substrate to each well, followed by the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Humans

Objective: To characterize the plasma concentration-time profiles and pharmacokinetic parameters of albendazole, albendazole sulfoxide, and this compound in healthy human subjects after a single oral dose.

Study Design:

-

Open-label, single-dose, single-period study.

-

Subjects: Healthy adult volunteers (N=12).

-

Treatment: A single oral dose of 400 mg albendazole, administered with a standard meal.[12]

Methodology:

-

Subject Screening and Enrollment: Recruit healthy subjects based on inclusion/exclusion criteria. Obtain informed consent.

-

Dosing: Following an overnight fast, administer a 400 mg albendazole tablet with a standard meal.

-

Blood Sampling: Collect serial blood samples (e.g., 5 mL) into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dose.[4]

-

Plasma Processing: Centrifuge the blood samples at approximately 1800 x g for 20 minutes to separate plasma. Store the plasma samples at -20°C or lower until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of albendazole, albendazole sulfoxide, and this compound in human plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following PK parameters for each analyte: Cmax, tmax, AUC (Area Under the Curve), and t1/2 (elimination half-life).

Protocol 3: In Vivo CYP450 Induction Study in Rats

Objective: To evaluate the potential of albendazole and its metabolites to induce hepatic CYP450 enzymes in rats.

Materials:

-

Male Wistar rats

-

Test articles: Albendazole, Albendazole Sulfoxide, this compound

-

Vehicle (e.g., corn oil)

-

Reagents for microsomal preparation and enzyme activity assays (e.g., ethoxyresorufin, NADPH)

-

Antibodies for Western blot analysis (e.g., anti-CYP1A1/2)

Methodology:

-

Animal Dosing: Acclimatize rats for one week. Divide them into groups (n=5 per group): Vehicle control, Albendazole (50 mg/kg), Albendazole Sulfoxide (15 mg/kg), and this compound (15 mg/kg). Administer the compounds intraperitoneally once daily for three consecutive days.[9]

-

Sample Collection: Twenty-four hours after the final dose, euthanize the animals and perfuse the livers with cold saline.

-

Microsome Preparation: Homogenize the livers and prepare the microsomal fraction by differential centrifugation. Determine the total protein concentration of the microsomal suspension.

-

Enzyme Activity Assays: Measure the activity of specific CYP enzymes using probe substrates. For example, determine CYP1A1 activity using the ethoxyresorufin-O-deethylase (EROD) assay by measuring the formation of resorufin fluorometrically.

-

Western Blot Analysis: Separate microsomal proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the CYP isoforms of interest (e.g., CYP1A1/2). Use a secondary antibody conjugated to a reporter enzyme for detection.

-

Data Analysis: Compare the enzyme activities and protein levels in the treatment groups to the vehicle control group. Use statistical analysis (e.g., ANOVA) to determine the significance of any observed increases, which would be indicative of enzyme induction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and this compound Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cytochrome P450 enzymes by albendazole treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. extranet.who.int [extranet.who.int]

Troubleshooting & Optimization

Technical Support Center: Albendazole Sulfone Chromatographic Analysis

Welcome to our dedicated support center for the chromatographic analysis of albendazole sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: Why is my this compound peak exhibiting tailing or fronting?

Answer:

Peak tailing is a common issue in the analysis of albendazole and its metabolites, which are weakly basic compounds. This can be caused by several factors:

-

Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic analyte, causing peak tailing.

-

Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, resulting in poor peak shape.

-

Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[1]

-

Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.

Solutions:

-

Mobile Phase Modification: The addition of a mobile phase modifier can significantly improve peak shape. For instance, adding a small amount of triethylamine (e.g., 0.05%) to the mobile phase can mask the residual silanol groups on the stationary phase and reduce peak tailing.[2]

-

pH Adjustment: Adjusting the mobile phase pH can help to ensure consistent ionization of the analyte. For albendazole and its metabolites, a slightly acidic to neutral pH is often employed. For example, a mobile phase containing a phosphate buffer at pH 6.9 has been used successfully.[3][4]

-

Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid column overload.

-

Column Washing and Guard Columns: Regularly flush the column with a strong solvent to remove contaminants. Using a guard column can help protect the analytical column from strongly retained matrix components.

Issue 2: Retention Time Shifts

Question: I am observing inconsistent retention times for this compound. What could be the cause?

Answer:

Shifts in retention time can compromise the reliability of your analytical method. The primary causes include:

-

Changes in Mobile Phase Composition: Even small variations in the mobile phase composition, especially the ratio of organic solvent to aqueous buffer, can lead to significant shifts in retention time.

-

Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent column temperature can lead to retention time variability.[2]

-

Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of drifting retention times.

-

Changes in Flow Rate: Inconsistent pump performance or leaks in the system can alter the flow rate, directly impacting retention times.

Solutions:

-

Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. It is recommended to prepare fresh mobile phase daily and to use a reliable degasser.

-

Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout the analysis. A study on the analysis of albendazole and its metabolites found that a column temperature of 35°C provided optimal separation and retention times.[2]

-

Adequate Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples. This is particularly important when using gradient elution.

-

System Maintenance: Regularly check for leaks in the HPLC system and ensure the pump is functioning correctly.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Question: My method has low sensitivity for this compound, and the baseline is noisy. How can I improve this?

Answer:

Low sensitivity and a high baseline noise can make accurate quantification challenging. Potential causes and solutions include:

-

Suboptimal Detection Wavelength: The choice of detection wavelength is critical for achieving good sensitivity.

-

Detector Lamp Issues: An aging or faulty detector lamp can lead to decreased sensitivity and increased noise.

-

Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow cell can contribute to a noisy baseline.[5][6][7]

-

Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix will result in low signal intensity.

Solutions:

-

Optimize Detection Wavelength: this compound is typically detected by UV absorbance. Wavelengths around 290-295 nm have been reported to provide good sensitivity.[3][8]

-

Detector Maintenance: Check the detector lamp's usage hours and replace it if necessary. Ensure the flow cell is clean.

-

Use High-Purity Solvents: Utilize HPLC-grade solvents and reagents for mobile phase preparation to minimize baseline noise.[5][6][7]

-

Improve Extraction Efficiency: Optimize the sample extraction method to maximize the recovery of this compound. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used methods. A study reported extraction recoveries of over 96% for this compound using solid-phase extraction.[9]

Issue 4: Matrix Effects in Biological Samples

Question: I am analyzing this compound in plasma samples and suspect matrix effects are impacting my results. How can I mitigate this?

Answer:

Matrix effects, where components of the biological matrix interfere with the ionization or detection of the analyte, are a common challenge in bioanalysis.

-

Ion Suppression or Enhancement: Co-eluting endogenous compounds from the matrix can suppress or enhance the signal of this compound, leading to inaccurate quantification.

-

Interfering Peaks: Endogenous components may have similar retention times to this compound, leading to interfering peaks.

Solutions:

-

Efficient Sample Cleanup: A thorough sample preparation method is crucial to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for reducing matrix effects.[10]

-

Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from any co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

-

Use of an Internal Standard: Employing a suitable internal standard (IS) that is structurally similar to this compound can help to compensate for matrix effects.

-

Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for the analysis of this compound?

A typical mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of acetonitrile and phosphate buffer (pH 6.9) in a ratio of 20:25:55 (acetonitrile:methanol:phosphate buffer) has been successfully used.[3][4] Another common mobile phase is a mixture of acetonitrile and an ammonium acetate buffer.[10] The exact composition will depend on the specific column and other chromatographic conditions.

Q2: Which type of HPLC column is recommended for this compound analysis?

A C18 reversed-phase column is the most commonly used stationary phase for the analysis of this compound.[3][9][10] These columns provide good retention and separation of albendazole and its metabolites.

Q3: What are the typical retention times for albendazole and its metabolites?

Retention times will vary depending on the specific chromatographic conditions. However, in a typical reversed-phase HPLC method, the elution order is often albendazole sulfoxide, followed by this compound, and then albendazole. For instance, one method reported retention times of approximately 5.5 minutes for albendazole sulfoxide and 7.0 minutes for this compound.[3][4]

Q4: How can I ensure the stability of this compound in my samples and standards?

Albendazole and its metabolites can be susceptible to degradation. It is recommended to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and to protect them from light.[11] For working solutions, it is advisable to prepare them fresh daily. Forced degradation studies have shown that albendazole is susceptible to degradation under acidic, basic, and oxidative conditions.[11]

Data Summary

Table 1: Comparison of Sample Extraction Methods for this compound

| Extraction Method | Sample Matrix | Recovery of this compound | Reference |

| Solid-Phase Extraction (SPE) | Sheep Plasma | >96% | [9] |

| Protein Precipitation (Acetonitrile/H₂O with Formic Acid) | Human Plasma | >93% | [12] |

| Liquid-Liquid Extraction | Dog Plasma | 81.66% | [8] |

Table 2: Effect of Column Temperature on Chromatographic Parameters

| Temperature (°C) | Observation | Recommendation | Reference |

| < 30 | Delayed retention times | Increase temperature for faster elution | [2] |

| 35 | Optimal separation and retention times | Recommended for robust analysis | [2] |

| ≥ 40 | Improved peak shape but potential co-elution and column damage | Use with caution, monitor separation closely | [2] |